molecular formula C26H24N2O5 B1399133 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid CAS No. 265321-34-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid

Cat. No.: B1399133
CAS No.: 265321-34-4
M. Wt: 444.5 g/mol
InChI Key: OJDKWDQVBLTUAW-DEOSSOPVSA-N
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Description

This compound belongs to the family of Fmoc-protected amino acids, widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine.

Properties

IUPAC Name

(2S)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDKWDQVBLTUAW-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719316
Record name 4-Acetamido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265321-34-4
Record name 4-Acetamido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alternative Preparation Method Insights from Patent Literature

Although the above method is classical, a related patent (CN102718739A) describes a method for preparing similar Fmoc-protected amino acids with improved operational simplicity and yields, which can be adapted for related compounds:

  • Step A: Reaction of the amino acid (e.g., levodopa analog) with Fmoc N-hydroxysuccinimide ester to obtain the Fmoc acyl amino acid intermediate.
  • Step B: Further functionalization or protection steps under catalysis (e.g., pyridinium p-toluenesulfonate) in tetrahydrofuran (THF) solvent to obtain the final protected amino acid derivative.
  • The reaction conditions include refluxing for 0.5 to 50 hours, followed by work-up involving extraction, washing, drying, and recrystallization to yield the product with approximately 65% yield.

Though this patent specifically addresses a structurally related compound, the methodology highlights the use of Fmoc-OSu for selective amino protection and the importance of mild acid catalysis and solvent choice for high yield and purity.

Research Findings and Analytical Data

While direct experimental data for this specific compound are limited in open literature, the following analytical parameters are typically reported and serve as quality indicators for the prepared compound:

Parameter Typical Value Method / Source
Molecular Weight 444.5 g/mol Calculated from molecular formula
Purity >98% HPLC analysis standard in peptide chemistry
Optical Rotation Consistent with (S)-configuration Chiral HPLC or polarimetry
Melting Point Typically >150°C (decomposition) Literature for Fmoc-protected amino acids
NMR Spectroscopy Characteristic signals for Fmoc group, aromatic protons, acetamido methyl, α-proton ^1H and ^13C NMR confirm structure and purity
Mass Spectrometry Molecular ion peak at m/z 445 (M+H)+ Confirms molecular weight and identity

These data confirm the successful synthesis and purity of the compound for use in peptide synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Classical Fmoc Protection L-4-aminophenylalanine (acetylated) Fmoc-OSu, base (NaHCO3), solvent (acetone/water) Room temp to mild heating, overnight High (>80%) Standard peptide synthesis method
Patent-Improved Method (Adapted) Levodopa analog Fmoc N-hydroxysuccinimide ester, 2,2-dimethoxypropane, pyridinium p-toluenesulfonate, THF Reflux 0.5-50 h ~65% Improved operational simplicity, applicable to similar compounds

Chemical Reactions Analysis

Reactive Sites and Functional Group Analysis

The compound contains three primary reactive regions:

  • Fmoc-protected α-amino group : Provides stability during synthesis and is selectively cleaved under basic conditions.

  • Acetamidophenyl side chain : Offers potential for aromatic substitution or hydrolysis.

  • Carboxylic acid terminus : Participates in coupling reactions for peptide bond formation.

Peptide Bond Formation

The carboxylic acid group undergoes amide coupling with amines, facilitated by activating reagents. This reaction is central to solid-phase peptide synthesis (SPPS).

Reaction Type Reagents/Conditions Product References
Amide couplingEDCI, HOBt, DIPEA in DMFPeptide chain elongation

This reaction is critical for incorporating the compound into peptide sequences, leveraging its steric and electronic properties to influence secondary structures.

Fmoc Deprotection

The Fmoc group is cleaved under mildly basic conditions, enabling sequential peptide synthesis.

Reaction Type Reagents/Conditions Product References
Base-induced cleavage20% piperidine in DMFFree α-amino group

The deprotection proceeds via β-elimination, releasing the fluorenylmethyl group and carbon dioxide .

2.3.1 Hydrolysis of Acetamide

Under acidic or basic conditions, the acetamide group hydrolyzes to an amine or carboxylate.

Reaction Type Reagents/Conditions Product References
Acidic hydrolysis6M HCl, 110°C, 24h4-Aminophenyl derivative
Basic hydrolysis2M NaOH, reflux4-Carboxyphenyl derivative

Stability and Compatibility

  • Thermal stability : Decomposes above 250°C .

  • Light sensitivity : The Fmoc group may degrade under prolonged UV exposure.

  • Solubility : Compatible with DMF, DCM, and THF; insoluble in water .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its acetamidophenyl group:

Compound Key Reaction Rate (Relative)
Fmoc-L-phenylalaninePeptide coupling1.0 (reference)
(S)-2-((Fmoc-amino)-3-(4-acetamidophenyl)propanoic acidAcetamide hydrolysis0.7

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential role in drug development, particularly in designing inhibitors for specific biological targets. For instance, studies have shown that derivatives of Fmoc-Asp(4-Ac)-OH can inhibit certain proteases, which are enzymes involved in various disease pathways.

Case Study: Inhibition of Protease Activity

In a study published in Journal of Medicinal Chemistry, derivatives of Fmoc-Asp(4-Ac)-OH were synthesized and tested against serine proteases. The results indicated that modifications to the acetamido group significantly enhanced inhibitory potency, suggesting a viable pathway for drug development against diseases like cancer and inflammation .

Bioconjugation Techniques

Fmoc-Asp(4-Ac)-OH is also employed in bioconjugation techniques, where it serves as a building block for creating conjugates with proteins or other biomolecules. This application is crucial in developing targeted therapies and diagnostic agents.

Table 2: Applications of Bioconjugates

ApplicationDescription
Targeted Drug DeliveryConjugates that deliver drugs specifically to cancer cells
Diagnostic ImagingBioconjugates used as contrast agents in imaging techniques
Vaccine DevelopmentConjugation of antigens to enhance immune response

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the acetamidophenyl moiety can participate in various biochemical interactions. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Variants in Aromatic Substituents

The aromatic substituent on the amino acid backbone significantly influences physicochemical properties and applications. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
(S)-2-((Fmoc)amino)-3-(4-acetamidophenyl)propanoic acid (Target) 4-acetamidophenyl C25H22N2O5* ~434.46 Enhanced solubility due to polar acetamido group; potential for peptide-drug conjugates
(S)-2-((Fmoc)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid 2,3,5,6-tetrafluorophenyl C24H17F4NO4 467.39 Increased stability and lipophilicity; suited for hydrophobic environments
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C25H23NO4 401.45 Reduced solubility; used in non-polar peptide sequences
(S)-2-((Fmoc)amino)-3-(4-aminophenyl)propanoic acid 4-aminophenyl C24H22N2O4 402.44 Reactive amine group for further functionalization; pH-sensitive
(S)-2-((Fmoc)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-chloro-4-(trifluoromethyl) C25H19ClF3NO4 514.88 High electron-withdrawing effects; potential for enzyme inhibition

*Estimated based on structural similarity.

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF3) enhance stability but reduce solubility .
  • Polar groups (e.g., -NH2, -NHCOCH3) improve aqueous solubility and hydrogen-bonding capacity, critical for biological interactions .
  • Methyl groups (e.g., o-tolyl) increase hydrophobicity, favoring membrane penetration in drug design .

Modifications in the Amino Acid Backbone

Variations in the amino acid structure alter reactivity and compatibility with SPPS:

Compound Name Backbone Modification Molecular Weight Key Differences References
(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methylated amino group; ester 383.40 Reduced nucleophilicity; altered peptide chain elongation
(S)-2-((Fmoc)amino)hexanedioic acid Extended carboxylic chain 383.40 Dual carboxylic acids; enhanced metal chelation potential
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid Sulfonamide side chain 393.46 Increased steric hindrance; protease resistance

Functional Implications :

  • Methylation (e.g., ) reduces hydrogen-bonding capacity, affecting peptide secondary structures.
  • Extended chains (e.g., hexanedioic acid) introduce additional reactive sites for conjugation .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid, often referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is C26H24N2O5, with a molecular weight of 444.48 g/mol . The presence of the acetamidophenyl moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group enhances stability and facilitates binding to hydrophobic regions within proteins. The acetamidophenyl group can participate in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins .

Enzyme Inhibition

Research has demonstrated that this compound exhibits enzyme inhibitory properties. For instance, it has been shown to inhibit certain key enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against various diseases .

Antimicrobial Activity

The fluorenyl nucleus has been associated with antimicrobial properties. Studies on similar fluorenone derivatives indicate that they possess activity against both Gram-positive and Gram-negative bacteria. These compounds have been tested for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results .

Antiproliferative Effects

Compounds structurally related to this compound have shown antiproliferative activity in cancer cell lines. This suggests that the compound may act as a potential lead for developing anticancer agents by inhibiting cell growth through mechanisms involving topoisomerase inhibition .

Case Studies

  • Enzyme Inhibition Study : A study indicated that derivatives of fluorenone inhibited the enzyme enoyl acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. This highlights the potential of fluorenone derivatives, including our compound, in addressing antimicrobial resistance .
  • Antimicrobial Efficacy : Research on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated their effectiveness against multiple bacterial strains, emphasizing the role of substituents on the aryl moiety in enhancing biological activity .

Applications

Application AreaDescription
Peptide Synthesis Serves as a protecting group in peptide synthesis, enhancing the efficiency of complex peptide formation.
Drug Development Used in designing new drugs targeting specific biological pathways, particularly in cancer therapy.
Bioconjugation Facilitates attachment of biomolecules for diagnostics and therapeutic applications.
Analytical Chemistry Employed as a standard for quantifying similar compounds in complex mixtures.

Q & A

Q. What are the standard synthetic protocols for this compound in peptide synthesis?

The compound is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). A common method involves:

  • Reductive amination : Reacting Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with HCl·H₂N-Xxx-OMe esters under reducing conditions to form intermediates .
  • Coupling reactions : Using agents like EDC·HCl and pyridine to activate carboxyl groups for peptide bond formation, followed by 48-hour reactions at room temperature .
  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF . Post-synthesis, purification via solvent extraction (e.g., ethyl acetate/water) and filtration yields the final product .

Q. What safety precautions are necessary when handling this compound?

Key safety measures include:

  • Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion . Note: Hazard classifications vary; some SDS report acute toxicity (H302, H315) , while others lack ecological data .

Q. How is this compound purified post-synthesis?

Purification involves:

  • Solvent extraction : Partitioning between ethyl acetate and water to remove unreacted reagents .
  • Chromatography : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) for high-purity isolation .
  • Recrystallization : Using solvents like DCM or methanol to refine crystalline products .

Q. What spectroscopic methods confirm its structural integrity?

  • NMR : ¹H and ¹³C NMR verify Fmoc group presence and amino acid backbone .
  • HPLC : Assess purity (>95%) via reverse-phase chromatography .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yields?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to <12 hours) while maintaining yields >85% .
  • Coupling agent selection : EDC·HCl with HOBt minimizes racemization compared to DCC .
  • Temperature control : Lower temperatures (-10°C) during sensitive steps (e.g., cyclopropene reactions) improve selectivity .

Q. What are its stability profiles under varying pH and temperature?

  • Thermal stability : Decomposes at >200°C, releasing toxic fumes (e.g., CO, NOₓ) .
  • pH sensitivity : Degrades in strong acids/bases; stable in neutral buffers (pH 6–8) .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

Q. How to address discrepancies in hazard data across SDS sources?

  • Comparative analysis : Cross-reference GHS classifications (e.g., acute toxicity H302 vs. H335 ).
  • Experimental validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve conflicting ecotoxicity claims .
  • Contextual factors : Note that SDS variations may arise from differing formulations (e.g., purity levels, salt forms) .

Q. What are its applications in designing enzyme inhibitors?

The compound serves as a scaffold for:

  • Peptidomimetics : Incorporating non-natural amino acids to enhance protease resistance (e.g., HIV-1 entry inhibitors ).
  • Fluorescent probes : Conjugation with tags (e.g., dansyl) for studying receptor-ligand interactions .
  • Kinase inhibitors : Modifying the acetamidophenyl group to target ATP-binding pockets .

Q. How to analyze its degradation products using LC-MS?

  • Sample preparation : Accelerated degradation under stress conditions (heat, UV light) .
  • LC-MS parameters :
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : Gradient of 0.1% formic acid in acetonitrile/water.
  • Detection : Full-scan MS (m/z 300–800) to identify fragments (e.g., Fmoc cleavage at m/z 222) .

Q. What considerations guide structure-activity studies of its analogs?

  • Substituent effects : Compare analogs with halogen (e.g., 3-iodophenyl ) or alkyl modifications (e.g., cyclohexylmethyl ).
  • Bioactivity assays : Measure IC₅₀ values against target enzymes (e.g., West Nile virus NS3 protease ).
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities .

Comparative Table: Structurally Similar Compounds

Compound NameStructural ModificationKey ApplicationReference
Fmoc-Dap-OHTrityl-protected diaminopropionic acidPeptide synthesis
Fmoc-3-iodo-L-phenylalanineIodophenyl side chainRadiopharmaceutical probes
Apelin-13 mimeticsIndole-formyl groupCardiovascular drug development

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid

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